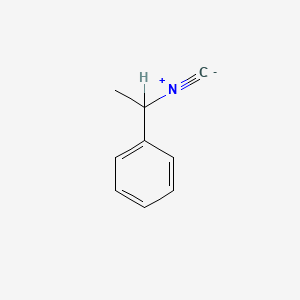

(1-Isocyanoethyl)benzene

Description

Historical Context and Evolution of Isocyanide Chemistry

The field of isocyanide chemistry dates back to 1859, when Lieke first synthesized allyl isocyanide. nih.gov For nearly a century, however, progress was slow due to the limited availability of isocyanides and their notoriously unpleasant odors. nih.gov The classical syntheses developed by Gautier and Hoffmann in the 1860s were not broadly applicable. nih.gov

A significant turning point occurred in 1958 with the development of a general method for synthesizing isocyanides through the dehydration of N-formylamines. nih.govwikipedia.org This breakthrough made a wide variety of isocyanides readily accessible, sparking a new era of investigation. nih.gov Just a year later, the introduction of the Ugi four-component reaction (U-4CR) revolutionized the use of isocyanides. nih.gov This multicomponent reaction (MCR) allows for the one-pot synthesis of complex α-aminoacyl amides from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.govwikipedia.org

The unique reactivity of the isocyanide group, which can be described by resonance structures exhibiting both nucleophilic and electrophilic character at the terminal carbon, underpins its utility in MCRs and other transformations. wikipedia.orgrsc.org Since the 1990s, the popularity of isocyanide-based MCRs has surged, particularly in the generation of compound libraries for drug discovery and materials science. nih.gov The chemistry of isocyanides is far from exhausted, with ongoing research promising further advances. nih.gov

Significance of (1-Isocyanoethyl)benzene (B96295) and its Chiral Derivatives in Modern Synthesis

This compound, also known as α-methylbenzyl isocyanide, is a notable member of the isocyanide family due to its chiral nature. nih.govontosight.ai The presence of a stereocenter at the α-carbon allows for its use in asymmetric synthesis, where the control of stereochemistry is crucial. ontosight.ai This is particularly vital in medicinal chemistry, as the biological activity of a drug can be highly dependent on its specific three-dimensional arrangement. nih.govnih.gov Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize and control the stereochemistry of chiral drug candidates from early in the development process. nih.govnih.gov

The chemical structure of this compound consists of a benzene (B151609) ring and a methyl group attached to the same carbon that bears the isocyano functionality. ontosight.ai This structure makes it a valuable building block in various synthetic transformations. Its chiral derivatives, such as (R)- and (S)-(1-isocyanoethyl)benzene, are employed to introduce a specific stereochemistry into target molecules. ontosight.airug.nl

The primary significance of this compound lies in its application in multicomponent reactions. In the Ugi reaction, for instance, employing a chiral isocyanide like this compound can lead to the formation of products with controlled stereochemistry. rug.nl It serves as a key reagent for synthesizing complex molecules, including heterocycles and peptide analogs, which are important scaffolds in drug discovery. utexas.edurug.nl The synthesis of this compound itself is typically achieved through the dehydration of the corresponding N-(1-phenylethyl)formamide, often using reagents like phosphorus oxychloride in the presence of a base. wikipedia.orgclockss.org

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-isocyanoethylbenzene |

| Molecular Formula | C₉H₉N |

| Molecular Weight | 131.17 g/mol |

| CAS Registry Number | 17329-20-3 (racemic) |

| Chiral Center | Yes, at the ethyl carbon |

| Appearance | Pale-yellow liquid |

Data sourced from PubChem CID 519905 and other chemical literature. nih.govrug.nlclockss.org

Scope and Research Trajectories

Contemporary research continues to expand the synthetic utility of this compound and related compounds. A significant area of investigation involves its use in novel cyclization reactions to create complex heterocyclic systems. For example, derivatives like 3-(2-isocyanoethyl)indoles have been used in dearomatization reactions to construct polycyclic spiroindolenines, which are core structures in various natural products and medicinally relevant compounds. acs.org

Another key research trajectory focuses on developing more sustainable and efficient catalytic systems. While palladium catalysts have been widely used in isocyanide chemistry, there is a growing shift towards employing more abundant and less costly base metals like iron. acs.orgvu.nl Recently, an iron-catalyzed carbene transfer reaction has been shown to effectively catalyze the spirocyclization of indole-derived isocyanides, demonstrating a promising green alternative to precious metal catalysis. acs.org

Furthermore, the amenability of isocyanides to multicomponent reactions makes them ideal for high-throughput synthesis and the generation of diverse molecular libraries. rug.nlrug.nl By systematically varying the other components in reactions like the Ugi synthesis, researchers can rapidly produce a large number of structurally diverse compounds. This approach is highly valuable in the search for new drug candidates and functional materials. The ongoing exploration of new reaction pathways and catalytic methods ensures that this compound will remain a significant tool in the arsenal (B13267) of synthetic organic chemists.

Structure

3D Structure

Properties

CAS No. |

21872-33-3 |

|---|---|

Molecular Formula |

C9H9N |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

[(1R)-1-isocyanoethyl]benzene |

InChI |

InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3/t8-/m1/s1 |

InChI Key |

KCCAPMXVCPVFEH-MRVPVSSYSA-N |

SMILES |

CC(C1=CC=CC=C1)[N+]#[C-] |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)[N+]#[C-] |

Canonical SMILES |

CC(C1=CC=CC=C1)[N+]#[C-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isocyanoethyl Benzene and Its Research Relevant Analogues

Dehydration Protocols from Formamide (B127407) Precursors

The dehydration of formamides stands as the most prevalent and versatile method for isocyanide synthesis. wikipedia.org This process involves the removal of a water molecule from the formamide group to yield the isocyano functionality.

A widely employed method for the synthesis of (1-isocyanoethyl)benzene (B96295) involves the dehydration of N-(1-phenylethyl)formamide using phosphorus oxychloride (POCl₃) in the presence of a base, typically triethylamine (B128534) (Et₃N). clockss.org This combination has proven effective for a range of formamides, affording the desired isocyanides in good yields. clockss.orgresearchgate.net For instance, this compound has been successfully prepared with a 77% yield using this reagent system. clockss.org The reaction is generally fast, often completing in under five minutes at 0 °C. researchgate.netresearchgate.net Other dehydrating agents such as toluenesulfonyl chloride (TsCl), phosgene, and diphosgene are also utilized. wikipedia.orgrsc.org

| Precursor | Dehydrating Agent/Base | Product | Yield | Reference |

| N-(1-phenylethyl)formamide | POCl₃/Et₃N | This compound | 77% | clockss.org |

| N-benzylformamide | POCl₃/Et₃N | Benzyl (B1604629) isocyanide | High | rug.nl |

| Phenylalanine methyl ester formamide | POCl₃/Et₃N | Phenylalanine methyl ester isocyanide | 87% | rug.nl |

Table 1: Synthesis of Isocyanides using Conventional Dehydrating Agents.

The dehydration of formamides is believed to proceed through the formation of an intermediate adduct between the formamide and the dehydrating agent. rsc.org In the case of reagents like POCl₃ or TsCl, the oxygen atom of the formamide attacks the electrophilic phosphorus or sulfur center, respectively. stackexchange.comnih.gov A base, such as triethylamine or pyridine, then facilitates the elimination of the elements of water, leading to the formation of the isocyanide. rsc.orgstackexchange.com The generally accepted mechanism involves two base-induced steps: the initial formation of the adduct and the subsequent elimination. rsc.org

Advanced and Scalable Synthesis Approaches

Parallel synthesis has emerged as a powerful tool for the rapid generation of compound libraries for screening purposes. acs.orgbohrium.com Isocyanide-based multicomponent reactions (IMCRs) are particularly well-suited for this approach due to their ability to create diverse molecular scaffolds in a single step. acs.orgbohrium.com Methodologies have been developed for the parallel synthesis of isocyanide libraries in 96-well microtiter plates, allowing for the efficient production of a large number of analogs. rug.nlrsc.org This technique has been successfully applied to generate a 96-member library of isocyanides on a 0.2 mmol scale. rug.nl Such strategies are invaluable for exploring the chemical space around a particular isocyanide core, including analogs of this compound. nih.gov

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. rsc.orgrsc.orgchemrxiv.orgunipg.it The application of flow technology to isocyanide synthesis allows for the "make-and-use" of these often odorous and potentially toxic compounds, minimizing operator exposure and handling of unstable intermediates. rsc.orgchemrxiv.org In a typical flow setup, a solution of the formamide precursor and a base is mixed with a stream of the dehydrating agent in a heated reactor coil. rsc.org This approach has been demonstrated for the synthesis of various isocyanides, showcasing its potential for the safe and efficient production of compounds like this compound on a larger scale. rsc.orgrsc.org

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for isocyanide synthesis. rsc.org One notable advancement is the use of micellar conditions, which allows the dehydration of formamides to be carried out in water at room temperature. rsc.orgrsc.orgresearchgate.netuniupo.it This approach replaces hazardous organic solvents like dichloromethane (B109758) and toxic reagents like phosphorus oxychloride with more sustainable alternatives. rsc.orgrsc.org A reported green method utilizes p-toluenesulfonyl chloride as the dehydrating agent and sodium hydrogen carbonate as a mild base in an aqueous solution containing a surfactant such as TPGS-750-M. rsc.orgrsc.org This technique has been successfully applied to the synthesis of (2-isocyanoethyl)benzene (B48291), a close analog of this compound. uniupo.it

| Green Chemistry Approach | Dehydrating Agent | Base | Solvent | Key Advantage | Reference |

| Micellar Catalysis | p-Toluenesulfonyl chloride | Sodium hydrogen carbonate | Water | Avoids toxic solvents and reagents | rsc.orgrsc.org |

Table 2: Green Synthesis of Isocyanides.

Reactivity Profiles and Mechanistic Investigations of 1 Isocyanoethyl Benzene

Multicomponent Reaction (MCR) Chemistry

(1-Isocyanoethyl)benzene (B96295) is a valuable reagent in isocyanide-based MCRs, which are powerful synthetic strategies that combine three or more reactants in a single operation to afford structurally diverse products. nih.gov These reactions are prized for their high atom economy, efficiency, and the ability to generate libraries of compounds for various applications. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically involving an isocyanide, a carbonyl compound (aldehyde or ketone), a primary amine, and a carboxylic acid to produce α-aminoacyl amides. nih.govuj.edu.pl The versatility of the Ugi reaction allows for the incorporation of a wide range of functional groups, leading to the synthesis of diverse linear and cyclic pseudo-peptides. nih.gov

This compound has been successfully employed in Ugi-4CR, contributing to the synthesis of complex molecular scaffolds. In one study, a Ugi-4CR involving (2-isocyanoethyl)benzene (B48291), an aldehyde, an amine, and a carboxylic acid was a key step in a sequence to produce isoquinolone-4-carboxylic acid derivatives. acs.org The reaction of the Ugi adduct derived from (2-isocyanoethyl)benzene with ethyl acetoacetate (B1235776) under copper catalysis yielded the final product in 74% yield. acs.org

Another example demonstrates the utility of (2-isocyanoethyl)benzene in a highly stereoselective Ugi/Pictet–Spengler sequence. The initial Ugi-4CR between (2-isocyanoethyl)benzene, picolinaldehyde, 2,2-dimethoxyethan-1-amine, and 3-bromopropanoic acid in methanol (B129727) at room temperature afforded the corresponding Ugi adduct in an excellent yield of 98% after 15 hours. nih.govuj.edu.pl This adduct then underwent a subsequent Pictet-Spengler cyclization. nih.govuj.edu.pl

The general procedure for a classical Ugi-4CR involves stirring a mixture of the isocyanide, aldehyde, amine, and carboxylic acid in a solvent like methanol at room temperature. rug.nl The reaction progress is monitored, and upon completion, the product is isolated and purified.

Table 1: Examples of Ugi-4CR involving this compound and Related Isocyanides

| Isocyanide | Aldehyde | Amine | Carboxylic Acid | Solvent | Product Yield | Reference |

| (2-Isocyanoethyl)benzene | Picolinaldehyde | 2,2-Dimethoxyethan-1-amine | 3-Bromopropanoic acid | Methanol | 98% (Ugi adduct) | nih.govuj.edu.pl |

| (2-Isocyanoethyl)benzene | Substituted 2-halobenzoic acids | Ammonia | Various aldehydes | CF3CH2OH | 74% (Final isoquinolone) | acs.org |

The Ugi reaction is a versatile tool for the synthesis of various heterocyclic and acyclic scaffolds. The products of the Ugi reaction, often referred to as bis-amides or peptomers, are valuable in medicinal chemistry due to their peptide-like structures. nih.govmdpi.com

Tetrazoles: The Ugi reaction can be adapted to synthesize tetrazoles, which are important bioisosteres for carboxylic acids in drug design. beilstein-journals.orgacs.org The Ugi-tetrazole reaction (UT-4CR) involves the reaction of an isocyanide, a carbonyl compound, an amine, and hydrazoic acid (or a surrogate like sodium azide). acs.org This reaction provides access to α-aminomethyl tetrazoles. acs.org While direct examples with this compound are not prevalent in the provided search results, the general applicability of isocyanides in this reaction suggests its potential. The synthesis of 1-substituted tetrazole-5-carbaldehydes, which can be used in subsequent reactions, has been described, although it can involve hazardous reagents. beilstein-journals.org

Bisamides: The classic Ugi-4CR directly yields bis-amides. nih.govmdpi.com Research has shown the synthesis of bis-amides using various components, including pyrrole-containing β-chlorovinylaldehydes and convertible isocyanides, in ethanol (B145695) at room temperature with yields ranging from 54–93%. beilstein-journals.org These bis-amides can undergo further transformations to generate more complex molecules. beilstein-journals.org The use of triterpenoid-derived carboxylic acids in the Ugi reaction has also been reported to produce novel bis-amides. mdpi.com

Table 2: Diverse Scaffolds from Ugi Reactions

| Scaffold | Reaction Type | Key Reactants | General Yields | Reference |

| Tetrazoles | Ugi-tetrazole (UT-4CR) | Isocyanide, Oxo component, Amine, Azide source | Low to Moderate | beilstein-journals.org |

| Bisamides | Ugi-4CR | Isocyanide, Aldehyde, Amine, Carboxylic acid | Moderate to Excellent | beilstein-journals.orgmdpi.com |

The Passerini three-component reaction (P-3CR) is another significant isocyanide-based MCR, first discovered in 1921. uni-halle.deorganic-chemistry.org It involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to form α-acyloxy amides. uni-halle.deorganic-chemistry.org The reaction is believed to proceed through a cyclic transition state, facilitated by hydrogen bonding, especially in aprotic solvents at room temperature. organic-chemistry.org While specific examples detailing the use of this compound in the Passerini reaction are not extensively covered in the provided results, its nature as an isocyanide makes it a suitable candidate for this transformation.

Ugi Reaction Frameworks with this compound and Related Isocyanides

Nucleophilic and Electrophilic Transformations

The isocyano group in this compound is susceptible to both nucleophilic and electrophilic attacks, leading to a diverse range of chemical transformations.

Reactions with Organometallic Reagents (e.g., Organolithium Compounds)

Organolithium reagents, being strong nucleophiles and bases, readily react with isocyanides. wikipedia.org The reaction of n-butyllithium with phenyl isocyanides at 0°C in n-hexane results in an α,α-adduct, R-N=C(Li)-Bu. researchgate.net Depending on the concentration of the isocyanide, a dimeric product can also be formed. researchgate.net These organolithium adducts can be characterized by their subsequent reaction with methanol. researchgate.net In some cases, such as with p-tolyl isocyanide, hydrogen abstraction from the methyl group can compete with the α,α-addition. researchgate.net

The general reactivity of organolithium reagents includes their ability to add to carbonyl compounds to form alcohols and to carbon dioxide to produce carboxylic acids after workup. wikipedia.org

Conjugate Additions to Isocyanoalkene Derivatives

Conjugate addition, or Michael addition, is a key reaction for forming carbon-carbon and carbon-heteroatom bonds. bham.ac.ukacs.org While direct examples involving this compound are not specified, the principles of conjugate addition can be applied to its derivatives. Isocyanoalkenes, which could be derived from this compound, would be susceptible to 1,4-conjugate addition by various nucleophiles. bham.ac.uk

Heteronucleophiles like thiols and amines are commonly used in these reactions due to their abundance in naturally occurring compounds. bham.ac.uk The efficiency of these additions can be influenced by the specific reaction conditions and the nature of the nucleophile and the acetylenic Michael acceptor. acs.org

Oxidation and Reduction of the Isocyanide Moiety

Specific details on the direct oxidation and reduction of the isocyanide moiety in this compound are not extensively documented in the provided search results. However, general reactions involving the transformation of isocyanides are known. For instance, the dearomative spirocyclization of tryptamine-derived isocyanides can be followed by a one-pot reduction sequence to yield spiroindolines. acs.org This suggests that the isocyanide group or its reaction products can undergo reduction under certain conditions.

Nucleophilic Substitution Reactions Involving the Isocyanide Group

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a leaving group is replaced by a nucleophile. matanginicollege.ac.in In the context of aromatic compounds, these reactions can proceed through different mechanisms, such as the SNAr (addition-elimination) mechanism, particularly when electron-withdrawing groups are present on the aromatic ring. libretexts.org

The isocyanide group itself is not a typical leaving group in nucleophilic substitution reactions on an aromatic ring. Instead, the reactivity would likely involve transformations of the isocyanide group itself or reactions at the benzylic position of this compound. For instance, the synthesis of (R)-1-isocyanoethylbenzene can be achieved through the reaction of a suitable benzyl (B1604629) halide with a metal isocyanide, which is a nucleophilic substitution reaction where the halide is the leaving group. ontosight.ai

Transition Metal-Catalyzed Reactions

Transition metals play a pivotal role in modulating the reactivity of isocyanides, enabling a wide range of synthetic applications. This compound participates in several such catalytic processes, including insertions and cycloadditions.

Palladium-catalyzed reactions are fundamental in modern organic synthesis, and isocyanide insertions represent a significant class within this field. acs.orgnih.gov Isocyanides, being isoelectronic with carbon monoxide, can function as substitutes in palladium-catalyzed cross-coupling reactions, leading to the rapid incorporation of nitrogenous fragments into various molecular scaffolds. acs.orgnih.gov

The general mechanism for palladium-catalyzed isocyanide insertion typically begins with the oxidative addition of an organic halide (R-X) to a Pd(0) complex, forming an organopalladium(II) intermediate (R-Pd-X). This intermediate readily undergoes a 1,1-migratory insertion of the isocyanide into the palladium-carbon bond, which furnishes an imidoyl palladium complex. nih.gov This imidoyl intermediate is a key branching point for numerous cascade reactions, leading to the synthesis of diverse heterocyclic compounds. mdpi.com While the substrate scope for these reactions is broad, many studies focus on tertiary isocyanides. vu.nlmdpi.com However, the principles extend to secondary isocyanides like this compound. For instance, palladium-catalyzed multicomponent cascade reactions can lead to the formation of β-ketoamidines or 5-aminopyrazoles. researchgate.net The process involves the formation of a ketenimine intermediate after isocyanide insertion and subsequent β-hydride elimination, which is then trapped by nucleophiles like amines or hydrazines. researchgate.net

Table 1: Representative Palladium-Catalyzed Imidoylative Cascade Reaction

| Reactant 1 | Reactant 2 | Catalyst / Conditions | Product Class |

| Alkyl Halide | This compound | Pd(0) catalyst, Base | Ketenimine Intermediate |

| Ketenimine Intermediate | Amine or Hydrazine | - | β-Ketoamidine or 5-Aminopyrazole |

This table illustrates a generalized reaction pathway as specific data for this compound in this exact cascade was not available in the cited literature. The reaction is based on established palladium-catalyzed isocyanide insertion mechanisms.

Copper catalysis offers a cost-effective and versatile alternative to palladium for mediating reactions with isocyanides. beilstein-journals.org These processes often proceed through different mechanisms, including single-electron pathways, enabling unique transformations. acs.org this compound and its derivatives have been successfully employed in copper-catalyzed multicomponent reactions to construct complex heterocyclic systems.

A notable example is the copper-catalyzed domino synthesis of isoquinolone-4-carboxylic acid derivatives. mdpi.com In this process, an Ugi four-component reaction is first used to create an amide precursor, which then undergoes a copper-catalyzed intramolecular C-C/C-N bond formation. A study demonstrated that (2-isocyanoethyl)benzene, a close structural analog of this compound, effectively participates in this cascade reaction, yielding the corresponding isoquinolone product in good yield. mdpi.com The reaction is typically catalyzed by copper(I) iodide (CuI) in the presence of a base like cesium carbonate. mdpi.com Similarly, (2-isocyanoethyl)benzene has been used in copper-catalyzed tandem reactions to produce indeno[1,2-c]isoquinolinone derivatives. acs.org

Table 2: Copper-Catalyzed Domino Synthesis of an Isoquinolone Derivative

| Isocyanide Reactant | Other Key Reactants | Catalyst / Conditions | Product | Yield |

| (2-Isocyanoethyl)benzene | Ugi Adduct from 2-Iodobenzoic acid, Ammonia, Aldehyde | CuI, Cs₂CO₃, Dioxane, 80 °C | 2-(2-Phenylethyl)-3-propyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid ethyl ester | 74% mdpi.com |

This table features data for (2-isocyanoethyl)benzene, a structurally similar compound, as a direct example for this compound was not found.

The reaction of isocyanides with carbenes and nitrenes provides a direct route to ketenimines and carbodiimides, respectively. mdpi.comnih.gov These transformations are often catalyzed by transition metals, which facilitate the in-situ generation of the reactive carbene or nitrene species from precursors like diazo compounds and azides. mdpi.comCurrent time information in Bangalore, IN.

Transition metal-catalyzed carbene transfer to isocyanides affords ketenimines, a reaction first discovered by Staudinger. mdpi.com Various metals, including iron, cobalt, and rhodium, can catalyze this transformation. acs.orgCurrent time information in Bangalore, IN. The resulting ketenimines are versatile intermediates that can be trapped in situ by nucleophiles to generate a range of heterocycles. acs.org Similarly, the coupling of a nitrene with an isocyanide yields a carbodiimide. mdpi.comnih.gov This reaction is an efficient method for creating C-N bonds and synthesizing unsymmetrical carbodiimides, which are valuable reagents in peptide synthesis and for the creation of other nitrogen-containing compounds. researchgate.netnih.gov

Table 3: General Scheme for Metal-Catalyzed Carbene/Nitrene Transfer to this compound

| Reagent | Catalyst | Intermediate | Product Class |

| Diazo Compound (Source of Carbene) | Transition Metal (e.g., Fe, Co, Rh) | Metal-Carbene Complex | Ketenimine |

| Azide (Source of Nitrene) | Transition Metal (e.g., Pd, Cu) | Metal-Nitrene Complex | Carbodiimide |

This table outlines the general transformation. While the reaction is broadly applicable, specific examples detailing the use of this compound were not available in the provided search results.

Intramolecular Rearrangements and Cyclizations (e.g., Dihydroisoquinoline Synthesis)

The structure of this compound and its derivatives makes it a suitable precursor for intramolecular cyclization reactions, leading to the formation of important heterocyclic scaffolds such as dihydroisoquinolines. These reactions often proceed through the formation of a new ring by the attack of an internal nucleophile onto the isocyanide carbon or a reactive intermediate derived from it.

One powerful strategy involves multicomponent reactions that generate a complex intermediate, which then undergoes a subsequent cyclization. For example, Ugi-type reactions involving an isocyanide can produce a linear amide precursor that is perfectly poised for cyclization. rug.nl Copper-catalyzed domino reactions have been developed to synthesize isoquinolone-4-carboxylic acids from Ugi adducts derived from isocyanides, including (2-isocyanoethyl)benzene. mdpi.comnih.gov Another approach involves the enantioselective dearomative [3+2] annulation reaction of isoquinolines with a zwitterionic intermediate generated from an isocyanide, which furnishes chiral 1,2-dihydroisoquinoline (B1215523) derivatives. These methods highlight the utility of isocyanides as key building blocks in the convergent synthesis of complex nitrogen-containing heterocycles.

Table 4: Synthesis of Dihydroisoquinoline-Related Scaffolds from Isocyanide Precursors

| Isocyanide Derivative | Reaction Type | Catalyst / Conditions | Product Scaffold |

| Ugi Adduct of (2-Isocyanoethyl)benzene | Copper-Catalyzed Domino Cyclization | CuI, Cs₂CO₃, Dioxane | Isoquinolone-4-carboxylic acid mdpi.com |

| Generic Isocyanide | Dearomative [3+2] Annulation with Isoquinoline (B145761) | Chiral MgII-N,Nʹ-dioxide catalyst | 1,2-Dihydroisoquinoline |

Applications of 1 Isocyanoethyl Benzene in Complex Molecule Synthesis

Building Blocks for Polycyclic and Fused Heterocycles

The structural framework of (1-Isocyanoethyl)benzene (B96295) provides an excellent starting point for the synthesis of polycyclic and fused heterocyclic compounds. These motifs are prevalent in natural products and pharmaceutical agents, and methods utilizing this isocyanide offer efficient pathways to access them.

This compound and its derivatives are instrumental in constructing nitrogen-containing heterocycles. A significant application is in the synthesis of spiroindolines, a core structure in many alkaloids and medicinal compounds. Tryptamine-derived isocyanides, which share the core reactive moiety, undergo cascade reactions to produce structurally complex polycyclic spiroindolines with high diastereoselectivity. rsc.org For instance, the reaction of 3-(2-isocyanoethyl)indoles with ynones under transition-metal-free conditions yields these unusual spiro-systems with excellent atom economy and diastereoselectivity. rsc.org

While direct synthesis of isoquinolines from this compound is less commonly documented, the closely related 2-arylethyl isocyanides serve as effective precursors for 3,4-dihydroisoquinolines. This transformation is typically mediated by Lewis acids like titanium(IV) chloride, showcasing the utility of the isocyanide group in intramolecular cyclization reactions to form the core isoquinoline (B145761) skeleton.

The reactivity of the isocyano group is harnessed to build elaborate, multi-ring systems beyond simple heterocycles. The synthesis of polycyclic spiroindolines from tryptamine-derived isocyanides exemplifies this application. rsc.org These reactions often proceed through a domino or cascade mechanism, where a single synthetic operation leads to the formation of multiple bonds and rings, thereby rapidly increasing molecular complexity. The diastereoselective nature of these transformations is crucial, allowing for the controlled formation of specific stereoisomers of these intricate structures. rsc.org

Asymmetric Synthesis and Chiral Induction

When used in its enantiomerically pure form, this compound becomes a powerful tool for asymmetric synthesis, enabling the transfer of chirality to the final product. The stereocenter at the ethyl group adjacent to the isocyanide can direct the stereochemical outcome of reactions.

This principle is particularly effective in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. researchgate.net The use of a chiral isocyanide like (R)- or (S)-(1-Isocyanoethyl)benzene can induce diastereoselection during the reaction, leading to the preferential formation of one diastereomer of the product. researchgate.net This strategy is a cornerstone of diversity-oriented synthesis, allowing for the creation of libraries of complex, stereochemically defined molecules from simple starting materials. researchgate.net The ability to control the absolute configuration via the chiral isocyanide is a significant advantage in synthesizing enantiomerically pure compounds for pharmaceutical applications. researchgate.netnih.gov

| Reaction Type | Chiral Component | Outcome | Significance |

| Ugi Multicomponent Reaction | Chiral Isocyanide | Diastereoselective formation of peptidomimetics | Controls absolute configuration of the product researchgate.net |

| Passerini Reaction | Chiral Isocyanide | Diastereoselective synthesis of α-acyloxy carboxamides | Efficient creation of stereochemically diverse adducts researchgate.net |

| Cascade Cyclization | Tryptamine-derived isocyanide | Excellent diastereoselectivity in polycyclic spiroindoline synthesis | Controlled formation of complex chiral architectures rsc.org |

Functionalization and Derivatization Studies

The benzene (B151609) ring and the benzylic position of this compound offer sites for further functionalization, allowing for the synthesis of a wide range of derivatives. Recent advancements have focused on the direct functionalization of the benzylic C(sp³)–H bond.

Electrochemical methods have been developed for the direct carbamoylation or cyanation of benzylic C–H bonds using isocyanides. nih.govbeilstein-journals.org This process involves the anodic oxidation of the benzylic position to generate a carbocation, which is then trapped by an isocyanide nucleophile. nih.gov This approach avoids the need for pre-functionalized substrates and proceeds under mild conditions without external chemical oxidants, offering a green and efficient route to α-aryl acetamides and α-aryl acetonitrile (B52724) derivatives. nih.govbeilstein-journals.org

| Functionalization Method | Reagents | Product Type | Key Features |

| Electrochemical Carbamoylation | Isocyanide, Anodic Oxidation | α-Aryl Acetamide Derivatives | Mild conditions, no external oxidant, direct C-H functionalization nih.govbeilstein-journals.org |

| Electrochemical Cyanation | Isocyanide, Anodic Oxidation | α-Aryl Acetonitrile Derivatives | Avoids pre-functionalization, high atom economy nih.govbeilstein-journals.org |

Role in Ligand and Catalyst Development

The application of aromatic isocyanides, including structures related to this compound, is an emerging area in catalyst development. Isocyanides have been shown to act as photocatalysts, harnessing visible light to promote chemical reactions. mdpi.com

Aromatic isocyanides can act as single electron acceptors, triggering the oxidation of substrates like tertiary aromatic amines upon irradiation with visible light. nih.gov This photocatalytic activity can be used to generate benzyl (B1604629) and acyl radicals from various precursors. nih.gov This discovery opens a new avenue for the development of tunable, metal-free organic photoredox catalysts, where the electronic properties of the isocyanide can be modified to control its catalytic activity. mdpi.comnih.gov This represents a shift from the traditional role of isocyanides as mere reactants to their use as key components in catalytic systems.

Advanced Spectroscopic and Structural Characterization in Research Context

High-Resolution NMR Spectroscopy for Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of (1-Isocyanoethyl)benzene (B96295) and for probing the mechanisms of its reactions. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of each atom.

Research Findings: In the absence of directly published spectra for this compound, a predictive analysis based on known chemical shifts for analogous structures, such as ethylbenzene and other substituted aromatics, can be performed. The chiral center at the ethyl group's α-carbon renders the benzene (B151609) ring protons diastereotopic, leading to more complex splitting patterns than might be expected.

¹H NMR Spectroscopy: The aromatic protons are expected to appear in the range of δ 7.2-7.5 ppm. Due to chirality, the ortho and meta protons may exhibit distinct chemical shifts. The methine proton (CH) adjacent to the isocyano group would likely be a quartet, coupled to the methyl protons, appearing around δ 4.5-5.0 ppm. The methyl (CH₃) protons would present as a doublet in the δ 1.5-1.8 ppm region.

¹³C NMR Spectroscopy: The isocyano carbon (-N≡C) has a characteristic chemical shift, typically appearing in the δ 155-165 ppm range as a triplet due to coupling with the ¹⁴N nucleus. The aromatic carbons would resonate between δ 125-145 ppm. The benzylic carbon (CH) is expected around δ 50-60 ppm, while the methyl carbon (CH₃) would be found upfield, around δ 20-25 ppm. nih.gov

Mechanistic studies leverage these assignments. For instance, in a multicomponent reaction, the disappearance of the characteristic reactant signals and the appearance of new signals corresponding to the product can be monitored over time to determine reaction kinetics. Changes in the chemical shift of the benzylic proton or carbon can indicate the formation of intermediates or transition states, providing crucial mechanistic insights.

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H | 7.20 - 7.50 | Multiplet | Aromatic Protons (C₆H₅) |

| ¹H | 4.50 - 5.00 | Quartet (q) | Methine Proton (CH) |

| ¹H | 1.50 - 1.80 | Doublet (d) | Methyl Protons (CH₃) |

| ¹³C | 155 - 165 | Triplet (t) | Isocyano Carbon (NC) |

| ¹³C | 140 - 145 | Singlet | Aromatic Quaternary Carbon (C-ipso) |

| ¹³C | 125 - 130 | Singlet | Aromatic Carbons (CH) |

| ¹³C | 50 - 60 | Singlet | Methine Carbon (CH) |

| ¹³C | 20 - 25 | Singlet | Methyl Carbon (CH₃) |

Mass Spectrometry for Reaction Monitoring and Product Confirmation (e.g., ESI-MS, HRMS, QTOF)

Mass spectrometry (MS) is a powerful technique for monitoring the progress of reactions involving this compound and for confirming the identity of products. Techniques like Electrospray Ionization (ESI-MS) allow for the gentle ionization of molecules directly from the reaction mixture, enabling real-time analysis. researchgate.net

Research Findings: High-Resolution Mass Spectrometry (HRMS), often coupled with a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements, allowing for the determination of elemental compositions. For this compound (C₉H₉N), the expected exact mass is 131.0735 g/mol .

In a research context, such as an Ugi or Passerini multicomponent reaction where an isocyanide is a key reactant, ESI-MS can be used to monitor the consumption of starting materials and the formation of the product in real-time. nih.gov For example, a sample from the reaction mixture can be continuously infused into the mass spectrometer. The ion corresponding to protonated this compound ([M+H]⁺) at m/z 132.0808 would be observed to decrease in intensity, while the ion corresponding to the protonated product would increase. This allows for rapid reaction optimization and mechanistic investigation by identifying key intermediates. chromatographyonline.com

Interactive Table: HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

| [M]⁺˙ | C₉H₉N | 131.0735 |

| [M+H]⁺ | C₉H₁₀N | 132.0808 |

| [M+Na]⁺ | C₉H₉NNa | 154.0627 |

X-ray Crystallography of Reaction Intermediates and Products

X-ray crystallography provides unambiguous proof of molecular structure, including absolute configuration, by determining the precise arrangement of atoms in a single crystal. While obtaining a suitable crystal of the liquid this compound itself is not feasible under standard conditions, its solid derivatives can be analyzed.

Research Findings: A search of the crystallographic literature does not reveal a crystal structure for this compound or its simple reaction products. However, in a research context, this technique is invaluable. Isocyanides are often used as ligands in organometallic chemistry, and the resulting metal complexes are frequently crystalline. scirp.org An X-ray structure of a metal complex of this compound would confirm the connectivity and provide precise bond lengths and angles for the isocyanide moiety when coordinated to a metal center.

Furthermore, many products of multicomponent reactions involving isocyanides are complex, highly functionalized molecules that are often crystalline solids. researchgate.net If a reaction utilizing this compound yielded a solid product, X-ray crystallography would be the definitive method to characterize its three-dimensional structure, resolve any stereochemical ambiguities, and understand the intermolecular interactions, such as hydrogen bonding, in the solid state.

Vibrational Spectroscopy (IR) for Functional Group Analysis in Reaction Studies

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and is particularly useful for monitoring reactions involving isocyanides due to their unique and strong absorption band.

Research Findings: The most characteristic feature in the IR spectrum of this compound is the stretching vibration of the isocyano group (-N≡C). This bond gives rise to a strong, sharp absorption band in the range of 2110-2165 cm⁻¹. wikipedia.org This peak is located in a region of the spectrum that is typically free from other common absorptions, making it an excellent diagnostic tool. Other expected absorptions include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the alkyl portion (below 3000 cm⁻¹), and C=C stretching vibrations for the benzene ring (around 1450-1600 cm⁻¹). vscht.czpressbooks.pub

During a chemical reaction, IR spectroscopy can be used to monitor the conversion of this compound. The disappearance of the intense -N≡C stretch at ~2150 cm⁻¹ would signify the consumption of the starting material. Concurrently, the appearance of new, characteristic bands would indicate product formation. For example, in a reaction where the isocyanide is converted to an amide, a strong carbonyl (C=O) stretching band would appear around 1650 cm⁻¹.

Interactive Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium |

| Isocyano (-N≡C) | Stretch | 2110 - 2165 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Optical Rotation)

This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy, particularly the measurement of optical rotation, is essential for determining the enantiomeric composition of a sample.

Research Findings: Each enantiomer of a chiral compound rotates plane-polarized light to an equal but opposite degree. This property is quantified as the specific rotation, [α]. The specific rotation for the (S)-enantiomer of this compound, also known as (S)-(-)-α-Methylbenzyl isocyanide, has been reported. chemimpex.com A neat sample of the (S)-enantiomer exhibits a specific rotation ([α]²⁰D) between -33° and -37°. chemimpex.com Consequently, the (R)-enantiomer will have a specific rotation of +33° to +37°.

In asymmetric synthesis, where the goal is to produce one enantiomer selectively, optical rotation is used to determine the enantiomeric excess (e.e.) of the product mixture. By measuring the observed rotation (α_obs) of the sample and comparing it to the specific rotation of the pure enantiomer ([α]_max), the optical purity, and thus the e.e., can be calculated using the formula:

e.e. (%) = (α_obs / [α]_max) × 100

This measurement is crucial for evaluating the effectiveness of a chiral catalyst or reagent used in the synthesis of enantiomerically enriched this compound or its products. libretexts.org

Interactive Table: Optical Rotation Data for this compound Enantiomers

| Enantiomer | Common Name | Specific Rotation ([α]²⁰D, neat) |

| (S)-(1-Isocyanoethyl)benzene | (S)-(-)-α-Methylbenzyl isocyanide | -33° to -37° chemimpex.com |

| (R)-(1-Isocyanoethyl)benzene | (R)-(+)-α-Methylbenzyl isocyanide | +33° to +37° (inferred) |

Theoretical and Computational Investigations on 1 Isocyanoethyl Benzene Chemistry

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of organic molecules. For aromatic isocyanides such as (1-Isocyanoethyl)benzene (B96295), DFT calculations can elucidate the distribution of electron density, the nature of molecular orbitals, and the influence of the substituent on the aromatic ring.

The electronic nature of the isocyanide group is complex; it can act as both a σ-donor and a π-acceptor. acs.org When attached to a phenyl ring, the isocyano group's electronic character is influenced by the conjugation with the aromatic system, which in turn affects the molecule's reactivity. acs.org DFT studies allow for the precise calculation of various electronic properties that are difficult to measure experimentally.

Key electronic properties that can be calculated using DFT for this compound include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity towards electrophiles and nucleophiles. A higher HOMO energy suggests greater nucleophilicity, while a lower LUMO energy indicates greater electrophilicity.

Electron Density Distribution: DFT can map the electron density, revealing regions of the molecule that are electron-rich or electron-deficient. This is critical for understanding where chemical reactions are likely to occur.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the electron density surface, highlighting areas susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule, quantifying the interactions between the isocyano group and the benzene (B151609) ring.

Table 1: Representative Calculated Electronic Properties of a Generic Aryl Isocyanide (Illustrative) This table is for illustrative purposes and does not represent actual calculated data for this compound.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the electronic excitability and chemical reactivity of the molecule. |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and the characterization of high-energy transition states. For reactions involving this compound, these models can provide a step-by-step understanding of how reactants are converted into products.

The process of modeling a reaction mechanism typically involves:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This is a critical step as the energy of the transition state determines the activation energy of the reaction.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for reactants, products, and intermediates) or a first-order saddle point (for a transition state). For a transition state, there should be one and only one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, verifying that the located transition state indeed connects the desired species.

While specific computational studies on the reaction mechanisms of this compound are not prevalent in the reviewed literature, the general principles can be applied to understand its potential reactivity. For example, in a multicomponent reaction, computational modeling could be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism and to identify the rate-determining step.

Prediction of Reactivity and Selectivity

A significant advantage of computational chemistry is its ability to predict the reactivity and selectivity of chemical reactions before they are carried out in the laboratory. This predictive power can save considerable time and resources in the design of new synthetic routes.

For this compound, computational methods can be used to predict:

Regioselectivity: In reactions where there are multiple possible sites for a chemical transformation, such as electrophilic aromatic substitution on the benzene ring, computational models can predict which position (ortho, meta, or para) is most likely to react. This is often achieved by comparing the activation energies for the different reaction pathways.

Stereoselectivity: For reactions that can produce different stereoisomers, computational modeling can be used to predict which isomer will be the major product by calculating the energies of the diastereomeric transition states.

Reaction Rates: By calculating the activation energy from the difference in energy between the reactants and the transition state, it is possible to estimate the rate constant of a reaction using transition state theory.

Machine learning models are also emerging as powerful tools for predicting reaction outcomes, including site- and regioselectivity, by learning from large datasets of known reactions.

Application of Computational Screening and Genetic Algorithms in Reaction Design

The vastness of chemical space presents a significant challenge for the discovery of new reactions and the optimization of reaction conditions. Computational screening and genetic algorithms offer a systematic approach to navigate this complexity and accelerate the design of novel chemical transformations.

Computational Screening (Virtual Screening): This technique involves the high-throughput computational evaluation of a large library of potential reactants, catalysts, or reaction conditions to identify promising candidates for experimental investigation. For example, a virtual library of catalysts could be screened for their ability to promote a specific reaction of this compound, with the most promising candidates being selected for synthesis and testing.

Genetic Algorithms: Inspired by the principles of biological evolution, genetic algorithms are optimization techniques that can be used to design new molecules or reaction pathways. In the context of reaction design for this compound, a genetic algorithm could be used to:

Discover Novel Reactants: By representing molecules as "genes," a genetic algorithm could evolve new reactant structures that are predicted to be highly reactive or selective in a desired transformation.

Optimize Reaction Conditions: Parameters such as temperature, solvent, and catalyst could be encoded and optimized by the algorithm to maximize the yield of a desired product.

These advanced computational techniques hold the potential to revolutionize the way chemical synthesis is planned and executed, enabling the rapid discovery of new and efficient reactions involving versatile building blocks like this compound.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The synthesis of isocyanides, including (1-Isocyanoethyl)benzene (B96295), has traditionally relied on the dehydration of the corresponding formamide (B127407). The most common method involves the use of dehydrating agents like phosphorus oxychloride (POCl3) in the presence of a base. mdpi.comsemanticscholar.org However, ongoing research is focused on developing more efficient, safer, and environmentally friendly protocols.

Future synthetic strategies are likely to focus on overcoming the limitations of current methods, such as the use of hazardous reagents and the generation of significant waste. rsc.org A key area of development is the exploration of alternative dehydrating agents that are less toxic and offer simplified reaction and work-up procedures. semanticscholar.org For instance, a novel single-step method has been developed for a structurally related adamantane (B196018) isocyanide using chloroform (B151607) and t-BuOK, achieving a 92% yield without highly toxic reagents, suggesting a potential avenue for synthesizing this compound. mdpi.com

Another promising approach is the optimization of existing methods to improve yields and reduce environmental impact. Research into the use of p-toluenesulfonyl chloride (p-TsCl) has shown it to be a superior reagent for certain aliphatic isocyanides, offering yields up to 98% with a significantly lower E-factor (a measure of waste produced) compared to POCl3. semanticscholar.orgrsc.org The application of such methodologies to the synthesis of chiral aromatic isocyanides like this compound could provide safer and more sustainable access to this compound.

Table 1: Comparison of Dehydration Reagents for Isocyanide Synthesis

| Dehydrating Reagent | Common Base/Solvent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Phosphorus oxychloride (POCl3) | Tertiary amines | Well-established, good yields for many substrates semanticscholar.org | Highly reactive, produces inorganic phosphate (B84403) waste mdpi.comsemanticscholar.org |

| p-Toluenesulfonyl chloride (p-TsCl) | Pyridine or other bases | Less toxic, less exothermic, simplified work-up semanticscholar.orgrsc.org | May produce more organic waste than POCl3 mdpi.com |

| Phosgene/Diphosgene | Tertiary amines | Effective dehydration | Highly toxic, requires careful handling mdpi.com |

Expanded Applications in Materials Science

The incorporation of benzene (B151609) rings into polymers is a well-established strategy for creating materials with enhanced thermal stability and specific mechanical properties. drpress.orgbatongchemical.com Benzene's aromatic structure contributes to the rigidity and strength of polymer chains, as seen in common polymers like polystyrene. reddit.com

Future research could explore the use of this compound as a unique monomer in polymer synthesis. Its key features—the reactive isocyano group for polymerization reactions, the benzene ring for structural integrity, and the chiral center—could be leveraged to create novel polymers with specialized properties. The presence of a chiral center could lead to the development of polymers with specific optical activity or the ability to form helical structures, which are desirable in applications such as chiral separations and advanced optics.

Furthermore, polymers containing aromatic groups are investigated for their potential in chemical sensing applications. usf.edu The development of polymers derived from this compound could lead to new sensor materials. For example, poly(ethyl methacrylate), a glassy polymer, has been plasticized to enhance its ability to sorb benzene and related aromatic compounds, demonstrating the principle of using polymers for detecting volatile organic compounds (VOCs). usf.edu A polymer incorporating the this compound unit might be tailored for high sensitivity and selectivity towards specific analytes.

Chemo- and Regioselective Transformations

The isocyanide functional group is known for its unique reactivity, participating as a nucleophile, electrophile, or even a radical, making it a versatile tool in organic synthesis. mdpi.com This dual reactivity is central to its use in multicomponent reactions (MCRs) like the Ugi and Passerini reactions. mdpi.com Future research will likely focus on exploiting the specific structure of this compound in novel chemo- and regioselective transformations.

Given that this compound is derived from chiral 1-phenylethylamine, it serves as a valuable chiral building block. Research has demonstrated the use of chiral 1-arylethylamines in the asymmetric synthesis of complex nitrogen-containing molecules. nih.gov The isocyanide derivative, this compound, could be employed in asymmetric MCRs to generate complex, optically active products, such as pseudopeptides, with high efficiency. acs.org The development of new catalytic systems that can control the stereochemical outcome of reactions involving this chiral isocyanide is a significant area for future exploration.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow processing and automation to enhance efficiency, safety, and reproducibility. nih.govresearchgate.net

Flow Chemistry: Flow chemistry offers significant advantages for handling reactive intermediates and managing exothermic reactions, which can be characteristic of isocyanide chemistry. nih.gov Performing the synthesis of this compound or its subsequent reactions in a continuous flow reactor allows for precise control over temperature and reaction time, potentially leading to higher yields and purity. nih.gov Furthermore, flow chemistry facilitates the "telescoping" of reaction sequences, where the product of one step is directly fed into the next reactor without isolation, streamlining multi-step syntheses. nih.gov This approach could be used to synthesize this compound and immediately use it in a subsequent multicomponent reaction, all within an integrated flow system.

Automated Synthesis Platforms: Automated synthesis platforms, which combine robotics with data-driven algorithms, are revolutionizing molecule creation by reducing manual labor and accelerating discovery. nih.govsynthiaonline.com These platforms can perform entire synthesis workflows, from reagent dispensing and reaction execution to purification and analysis. merckmillipore.comyoutube.com Integrating the synthesis of this compound into such a platform would enable high-throughput screening of reaction conditions to quickly identify optimal parameters. youtube.com For example, an automated system could rapidly test various dehydrating agents, bases, and solvents to optimize the synthesis, a task that would be time-consuming via traditional methods. synthiaonline.com The combination of AI-driven retrosynthesis software with automated hardware presents a powerful tool for designing and executing novel synthetic routes involving this compound. synthiaonline.comyoutube.com

Sustainable and Green Chemical Approaches to Isocyanide Chemistry

The principles of green chemistry are increasingly guiding the development of new chemical processes to minimize environmental impact. nih.govjddhs.com For isocyanide synthesis, this involves reducing waste, using safer solvents, and improving energy efficiency. qut.edu.au

A primary focus is on replacing hazardous solvents like dichloromethane (B109758) with more benign alternatives. semanticscholar.org Research into greener solvents, such as ionic liquids or even water, for isocyanide-based reactions is an active area. acs.orgjcchems.com For example, performing Ugi-type multicomponent reactions in water has been shown to be an environmentally friendly and efficient procedure for synthesizing complex molecules. acs.org Applying these principles to reactions involving this compound could drastically reduce the environmental footprint of its use.

Another key aspect of green chemistry is "atom economy," which seeks to maximize the incorporation of reactant atoms into the final product. qut.edu.au Multicomponent reactions, where isocyanides are famously used, are inherently atom-economical and align well with green chemistry principles. semanticscholar.org Future work will likely focus on developing new MCRs that utilize this compound and are catalyzed by recyclable, heterogeneous catalysts under solvent-free or aqueous conditions to further enhance the sustainability of the process. jddhs.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for (1-isocyanoethyl)benzene, and how do reaction conditions influence yield?

this compound is commonly synthesized via multicomponent reactions (MCRs) using isonitrile intermediates. Two optimized procedures are reported:

- Procedure A : 0.2 mmol scale, 87% yield (39.3 mg) under mild conditions, yielding a semisolid product .

- Procedure B : 1.0 mmol scale, 95% yield (213 mg) with improved scalability, producing a liquid product . Key variables include solvent choice, temperature, and reaction time. For example, lowering the temperature to 20°C during base-mediated reactions preserves isocyanide content (91% yield with t-BuOK) .

Methodological Tip : Validate purity using / NMR (e.g., δ 7.32–7.51 ppm for aromatic protons) and HRMS (e.g., [M+H-HCN]+ ion at m/z 109.0449) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Advanced spectroscopic techniques are critical:

- NMR : Look for characteristic isocyanide signals (e.g., δ 157.9 ppm, triplet coupling ) and aromatic splitting patterns .

- HRMS : Match observed m/z values with theoretical calculations (e.g., [M+H-HCN]+ for CHF: Δ = 0.0001) .

- GC-MS : Quantify isocyanide content in reaction mixtures (e.g., 92% with t-BuOK vs. 0% with LiOH) .

Data Contradiction Resolution : Discrepancies in yields (e.g., 79% vs. 98% in Procedure A ) may arise from solvent purity or base strength. Cross-validate using multiple analytical methods .

Advanced Research Questions

Q. How do steric and electronic effects of bases impact isocyanide stability in this compound synthesis?

Base selection critically affects reaction outcomes due to pK differences:

| Base | pK | Isocyanide Content (%) |

|---|---|---|

| LiOH | 0.36 | 0 |

| NaOH | -0.18 | 86 |

| t-BuOK | N/A | 92 |

Stronger bases (e.g., t-BuOK) minimize side reactions like hydrolysis, preserving isocyanide functionality. Weak bases (e.g., LiOH) lead to decomposition .

Experimental Design : Use kinetic studies (e.g., GC-MS monitoring) to track isocyanide degradation rates under varying base conditions .

Q. What computational tools can predict viable synthetic pathways for this compound derivatives?

Retrosynthesis platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose routes:

- One-Step Synthesis : Prioritize direct methods (e.g., isonitrile alkylation) using AI-generated precursor scoring .

- Feasibility Criteria : Assess route viability via thermodynamic calculations (e.g., Gibbs free energy of intermediates) and steric maps .

Validation : Cross-reference predicted routes with experimental literature (e.g., Pirrung et al.’s MCR protocols ).

Q. How should researchers address contradictory spectral data in characterizing this compound analogs?

Contradictions (e.g., δ 4.58 ppm vs. 4.60 ppm for methylene protons ) may arise from solvent polarity or impurities.

- Step 1 : Re-run NMR in standardized conditions (e.g., CDCl, 500 MHz).

- Step 2 : Compare with computational predictions (DFT-calculated shifts).

- Step 3 : Use 2D NMR (e.g., HSQC) to resolve overlapping signals .

Methodological and Ethical Considerations

Q. What strategies ensure reliable literature reviews for this compound research?

- Source Selection : Prioritize peer-reviewed journals (e.g., J. Org. Chem. ) and institutional theses . Avoid non-academic platforms (e.g., BenchChem) .

- Boolean Search Terms : Use operators like

This compound AND (synthesis OR NMR)to filter irrelevant results .

Q. How can researchers securely archive spectral and synthetic data for reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.